molecular formula C6H5ClN2O B15222463 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine

2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine

Cat. No.: B15222463
M. Wt: 156.57 g/mol
InChI Key: GYHQMIUWPAOEER-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H6ClNO It is characterized by a fused ring system containing both furan and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine derivatives with hydrazine hydrate, leading to the formation of the pyrazine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazines, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine
  • 2-Chloro-5,7-dihydrofuro[3,4-b]pyrimidine

Uniqueness

2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both furan and pyrazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

3-chloro-5,7-dihydrofuro[3,4-b]pyrazine

InChI

InChI=1S/C6H5ClN2O/c7-6-1-8-4-2-10-3-5(4)9-6/h1H,2-3H2

InChI Key

GYHQMIUWPAOEER-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(N=C2CO1)Cl

Origin of Product

United States

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